N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-ylsulfanyl}acetamide
Description
N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-{8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5-tetraen-3-ylsulfanyl}acetamide is a structurally complex heterocyclic compound featuring a 1,2,4-thiadiazole core linked to a tricyclic 8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5-tetraene moiety via a sulfanyl-acetamide bridge. Its synthesis likely involves multi-step reactions, including palladium-catalyzed coupling and thioether formation, as inferred from analogous thiadiazole derivatives .
Properties
IUPAC Name |
N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5OS3/c1-12-6-2-3-7-13(12)18-25-21(26-30-18)24-16(27)10-28-19-17-14-8-4-5-9-15(14)29-20(17)23-11-22-19/h2-3,6-7,11H,4-5,8-10H2,1H3,(H,24,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMSSBKEZCGWHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=NS2)NC(=O)CSC3=NC=NC4=C3C5=C(S4)CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-ylsulfanyl}acetamide is a complex organic compound with significant potential in pharmacology due to its structural features that include both thiadiazole and diazatricyclo moieties. This article reviews its biological activities, synthesizing findings from various studies to provide a comprehensive overview.
Structural Overview
The compound features:
- Thiadiazole moiety : Known for its diverse biological activities including antimicrobial and anticancer properties.
- Diazatricyclo structure : Enhances the compound's interaction with biological targets due to its unique three-dimensional configuration.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of thiadiazole derivatives. For instance:
- Thiadiazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
- The presence of sulfur in the structure contributes to its ability to disrupt bacterial cell walls and inhibit growth.
Anticancer Properties
Research indicates that compounds containing thiadiazole rings exhibit significant anticancer activities:
- Studies have demonstrated that certain thiadiazole derivatives can inhibit cancer cell proliferation by interfering with DNA synthesis .
- Specific IC50 values have been reported for various cell lines, indicating potent activity against cancer types such as lung (A549) and liver (HepG2) cancers .
Anti-inflammatory Effects
Thiadiazole derivatives are also noted for their anti-inflammatory properties:
- Compounds have been shown to reduce inflammation markers in vitro and in animal models, potentially through the inhibition of pro-inflammatory cytokines .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for microbial growth and cancer cell proliferation.
- Receptor modulation : It might interact with cellular receptors that regulate inflammatory responses or cell cycle progression .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Thiadiazole Derivative A | Antimicrobial | |
| Thiadiazole Derivative B | Anticancer | |
| Thiadiazole Derivative C | Anti-inflammatory |
This table illustrates the varied biological activities associated with other thiadiazole derivatives, showcasing the potential of this compound to exhibit similar or enhanced effects due to its complex structure.
Case Studies
- Antimicrobial Efficacy : A study evaluated several thiadiazole derivatives against E. coli and S. aureus, revealing that modifications in the side chains significantly influenced antibacterial potency .
- Anticancer Activity : In vitro studies on lung cancer cell lines showed that a derivative similar to this compound reduced cell viability significantly at low concentrations (IC50 < 10 µM) .
Comparison with Similar Compounds
Comparison with Similar Compounds
Molecular Properties and Pharmacokinetics
Computational similarity metrics (Tanimoto and Dice coefficients) highlight structural parallels between the target compound and bioactive thiadiazoles. For example, aglaithioduline (70% similarity to SAHA) shares comparable logP and molecular weight profiles, suggesting similar solubility and membrane permeability . A hypothetical comparison table is proposed:
The tricyclic system in the target compound may enhance binding affinity to hydrophobic enzyme pockets, while the 2-methylphenyl group could improve metabolic stability compared to chlorophenyl or fluorophenyl substituents .
Computational and Experimental Validation
Machine learning tools like Hit Dexter 2.0 () could assess the compound’s likelihood of being a promiscuous binder or “dark chemical matter.” Molecular docking studies using HDAC8 (PDB: 1T69) as a template, as done for aglaithioduline, would provide mechanistic insights .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
